molecular formula C19H18N4O2S2 B11363144 N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide

N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11363144
M. Wt: 398.5 g/mol
InChI Key: LBOBNZLVHOMKLA-UHFFFAOYSA-N
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Description

N-{3-[(2-Phenylethyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a cyclopentathiophene moiety, and a phenylethyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-Phenylethyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopentathiophene Moiety: This step involves the cyclization of a suitable diene with sulfur to form the cyclopentathiophene ring.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.

    Attachment of the Phenylethyl Carbamoyl Group: The phenylethyl carbamoyl group is attached via a carbamoylation reaction using phenylethylamine and a suitable carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-Phenylethyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{3-[(2-Phenylethyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-{3-[(2-Phenylethyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The phenylethyl carbamoyl group may interact with protein receptors, while the thiadiazole ring can participate in electron transfer processes. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(2-Phenylethyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}furan-2-carboxamide
  • N-{3-[(2-Phenylethyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}pyrrole-2-carboxamide

Uniqueness

N-{3-[(2-Phenylethyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct electronic properties and potential biological activities not found in its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H18N4O2S2

Molecular Weight

398.5 g/mol

IUPAC Name

N-[3-(2-phenylethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]thiadiazole-4-carboxamide

InChI

InChI=1S/C19H18N4O2S2/c24-17(14-11-26-23-22-14)21-19-16(13-7-4-8-15(13)27-19)18(25)20-10-9-12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-10H2,(H,20,25)(H,21,24)

InChI Key

LBOBNZLVHOMKLA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NCCC3=CC=CC=C3)NC(=O)C4=CSN=N4

Origin of Product

United States

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